Dextroamphetamine monosaccharate
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Overview
Description
Dextroamphetamine monosaccharate is a potent central nervous system stimulant and a dextrorotatory enantiomer of amphetamine. It is commonly used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. This compound is known for its ability to increase focus, attention, and energy levels by influencing neurotransmitter activity in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dextroamphetamine monosaccharate typically involves the reduction of phenylacetone with ammonia and a reducing agent such as lithium aluminum hydride. This process yields racemic amphetamine, which is then separated into its enantiomers using chiral resolution techniques .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis methods. These methods include the use of continuous flow reactors to ensure consistent quality and yield. The process involves multiple purification steps, including crystallization and chromatography, to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
Dextroamphetamine monosaccharate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often employ reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted amphetamines, which can have different pharmacological properties and applications .
Scientific Research Applications
Dextroamphetamine monosaccharate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantitation of amphetamine-type stimulants.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Extensively researched for its therapeutic effects in treating ADHD, narcolepsy, and certain cases of treatment-resistant depression.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Dextroamphetamine monosaccharate exerts its effects by increasing the release of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, from presynaptic neurons. It also inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. This action is mediated through the interaction with trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) .
Comparison with Similar Compounds
Similar Compounds
Levoamphetamine: Another enantiomer of amphetamine, but with less pronounced central nervous system effects.
Methylphenidate: A stimulant used in the treatment of ADHD, with a different mechanism of action involving the inhibition of dopamine and norepinephrine reuptake.
Modafinil: A wakefulness-promoting agent used to treat narcolepsy and shift work sleep disorder, with a distinct pharmacological profile
Uniqueness
Dextroamphetamine monosaccharate is unique in its potent central nervous system stimulant effects and its specific action on monoamine neurotransmitter systems. Its ability to enhance cognitive function and alertness makes it a valuable therapeutic agent for various neuropsychiatric conditions .
Properties
CAS No. |
799787-69-2 |
---|---|
Molecular Formula |
C15H23NO8 |
Molecular Weight |
345.34 g/mol |
IUPAC Name |
(2S)-1-phenylpropan-2-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C9H13N.C6H10O8/c1-8(10)7-9-5-3-2-4-6-9;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2-6,8H,7,10H2,1H3;1-4,7-10H,(H,11,12)(H,13,14)/t8-;1-,2-,3-,4+/m00/s1 |
InChI Key |
VHKVKWTWHZUFIA-DGOKBZBKSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)N.[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Origin of Product |
United States |
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